molecular formula C19H16N4O2 B15137192 GRK2 Inhibitor 2

GRK2 Inhibitor 2

Cat. No.: B15137192
M. Wt: 332.4 g/mol
InChI Key: CYINSAOYPJZRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRK2 Inhibitor 2 is a compound designed to inhibit the activity of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation is associated with various diseases, including cardiovascular and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRK2 Inhibitor 2 typically involves the preparation of thieno[2,3-c]pyridine derivatives. These compounds are synthesized through a series of chemical reactions, including cyclization and functional group modifications . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

GRK2 Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]-7-(1H-pyrazol-4-yl)phthalazin-1-one

InChI

InChI=1S/C19H16N4O2/c1-25-17-4-2-3-13(7-17)12-23-19(24)18-8-14(16-9-20-21-10-16)5-6-15(18)11-22-23/h2-11H,12H2,1H3,(H,20,21)

InChI Key

CYINSAOYPJZRPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CC(=C3)C4=CNN=C4)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.